N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine

Medicinal Chemistry Synthetic Chemistry Fragment-Based Drug Discovery

Fragment-based drug discovery demands rigorously characterized building blocks. N-Methyl-2-morpholino-5-(trifluoromethyl)benzylamine (CAS 886851-52-1) resolves this with a defined 97% purity specification and a unique 2-morpholino-5-trifluoromethyl substitution pattern. Key outcomes: • Enables controlled SAR studies via N-methylation vs. non-methylated analog comparison (ΔMW = 14.02 Da) • Calculated LogP 2.26, TPSA 24.5 Ų support CNS-penetrant design • Verified identity: InChI Key UAZNBBVDDCKGES-UHFFFAOYSA-N Reliable supply for medicinal chemistry and analytical method development.

Molecular Formula C13H17F3N2O
Molecular Weight 274.28 g/mol
CAS No. 886851-52-1
Cat. No. B1369925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-2-morpholino-5-(trifluoromethyl)benzylamine
CAS886851-52-1
Molecular FormulaC13H17F3N2O
Molecular Weight274.28 g/mol
Structural Identifiers
SMILESCNCC1=C(C=CC(=C1)C(F)(F)F)N2CCOCC2
InChIInChI=1S/C13H17F3N2O/c1-17-9-10-8-11(13(14,15)16)2-3-12(10)18-4-6-19-7-5-18/h2-3,8,17H,4-7,9H2,1H3
InChIKeyUAZNBBVDDCKGES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-2-morpholino-5-(trifluoromethyl)benzylamine Overview & Procurement


N-Methyl-2-morpholino-5-(trifluoromethyl)benzylamine (CAS 886851-52-1) is a research chemical building block characterized by a benzylamine core substituted at the 2-position with a morpholine ring and at the 5-position with a trifluoromethyl group . This compound is available from commercial suppliers as a 97% purity reagent , primarily serving as a fragment or intermediate scaffold in medicinal chemistry and drug discovery research [1].

✓ Fragment-based discovery scaffold with morpholino & CF₃ vectors
✓ Reagent-grade purity specification (supplier reported)
✓ Multi-vendor commercial availability reduces single-source risk

N-Methyl-2-morpholino-5-(trifluoromethyl)benzylamine Substitution Risk


Direct substitution of this compound with in-class benzylamine or morpholino analogs is not supported by published comparative data. As a specific fragment molecule (C13H17F3N2O, MW 274.29) , its unique substitution pattern—morpholine at the 2-position and trifluoromethyl at the 5-position—distinguishes it from structurally related fragments such as 2-morpholino-5-(trifluoromethyl)benzylamine (CAS not specified, lacks N-methylation) . Without peer-reviewed biological data or head-to-head comparisons, any substitution would introduce an unquantified variable into a research workflow, potentially invalidating synthetic routes or structure-activity relationship (SAR) studies.

N-methylation difference may alter hydrogen-bonding and steric profile relative to non-methylated analog
Absence of published comparative data introduces unquantified variables into SAR interpretation
Unique morpholino/trifluoromethyl substitution pattern limits direct interchangeability with other benzylamine fragments

N-Methyl-2-morpholino-5-(trifluoromethyl)benzylamine Product Specifications


Physicochemical Properties

This compound exhibits calculated physical properties that inform handling and synthetic utility. The LogP value of 2.26 indicates moderate lipophilicity, while the Topological Polar Surface Area (TPSA) of 24.5 Ų suggests favorable membrane permeability potential . These computed values, derived from the compound's unique molecular structure (C13H17F3N2O, MW 274.28) , are not available from experimental sources but provide a baseline for comparison with structurally similar fragments.

Physicochemical Profile
Data to verify
LogP 2.26, TPSA 24.5 Ų (calculated)
May support solubility and permeability estimation
Calculated values; experimental validation not available
Medicinal Chemistry Synthetic Chemistry Fragment-Based Drug Discovery

Purity Specification

Commercial suppliers consistently report a purity specification of 97% for this compound . This is a standardized reagent-grade purity level, documented in vendor technical datasheets as an assay percent range of 96.5–100.0% . While no comparative purity data exists for alternative synthetic routes or suppliers, this specification establishes a quality benchmark for procurement decisions.

Purity Specification
Supplier-reported
97% (assay range 96.5–100.0%)
Defines procurement quality benchmark
Vendor-reported analytical specification
Analytical Chemistry Quality Control Reproducibility

Unique Chemical Identifiers

This compound is uniquely defined by CAS 886851-52-1, with the IUPAC name N-methyl-1-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]methanamine, PubChem CID 18525888, MDL Number MFCD09025891, and InChI Key UAZNBBVDDCKGES-UHFFFAOYSA-N . This comprehensive identifier set eliminates ambiguity that could arise from synonym-based ordering (e.g., 'N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine' versus 'N-Methyl-N-[2-morpholin-4-yl-5-(trifluoromethyl)benzyl]amine') .

Chemical Identity
Cross-validated
CAS 886851-52-1, PubChem CID 18525888, MDL MFCD09025891
Eliminates procurement ambiguity across vendors
Cross-validated in multiple databases
Chemical Procurement Inventory Management Data Integrity

Non-Methylated Analog Comparison

The target compound (C13H17F3N2O, MW 274.28) differs from the closely related analog 2-morpholino-5-(trifluoromethyl)benzylamine (C12H15F3N2O, MW 260.26) by the presence of an N-methyl group on the benzylamine nitrogen. This N-methyl substitution alters hydrogen-bonding capacity, basicity, and steric profile. Although no direct biological or physicochemical comparison data are published, this structural distinction represents a class-level inference that the compounds are not interchangeable in SAR exploration.

N-Methylation Difference
Class-level inference
ΔMW = 14.02 Da (C₁₃H₁₇F₃N₂O vs C₁₂H₁₅F₃N₂O)
Methylation may alter binding, stability, and solubility
No direct comparative experimental data; use with caution in SAR
Structure-Activity Relationship Medicinal Chemistry Fragment-Based Design

Commercial Supplier Availability

The compound is commercially available from multiple suppliers including Thermo Scientific (Maybridge collection), Aladdin Scientific, Leyan, Fluorochem, and AKSci . While no comparative sourcing metrics exist, this multi-vendor availability reduces single-source procurement risk and enables competitive pricing and lead-time evaluation.

Supplier Availability
Context-dependent
≥5 commercial suppliers
Reduces single-source procurement risk
Multi-vendor catalogs; pricing and lead times vary
Procurement Supply Chain Research Reagents

N-Methyl-2-morpholino-5-(trifluoromethyl)benzylamine Research Applications


Fragment-Based Drug Discovery Scaffold

As an identified fragment molecule, this compound can serve as a core scaffold for library synthesis and structure-activity relationship (SAR) exploration . The morpholine and trifluoromethyl substituents offer defined vectors for chemical elaboration, while the N-methyl benzylamine provides a handle for further functionalization. Researchers developing kinase inhibitors, GPCR ligands, or CNS-penetrant compounds may employ this fragment as a starting point, leveraging its calculated physicochemical properties (LogP 2.26, TPSA 24.5 Ų) to guide hit-to-lead optimization.

Synthetic Intermediate for Benzylamine Compounds

This compound can function as a versatile synthetic intermediate in multi-step organic syntheses. The benzylamine core is a privileged scaffold in medicinal chemistry, and the 2-morpholino-5-trifluoromethyl substitution pattern may confer desirable electronic and steric properties . Researchers can utilize this compound in amide coupling reactions, reductive aminations, or as a nucleophile in substitution reactions to construct more complex molecular architectures.

Analytical Reference Standard

With a defined purity specification of 97% and comprehensive chemical identifier documentation (CAS 886851-52-1, PubChem CID 18525888, InChI Key UAZNBBVDDCKGES-UHFFFAOYSA-N) , this compound can serve as a reference material for developing and validating analytical methods (HPLC, LC-MS, GC-MS). Its unique retention characteristics and mass spectral signature can support method qualification in laboratories synthesizing or analyzing structurally related compounds.

SAR Comparator: Non-Methylated Analog

Researchers investigating the impact of N-methylation on biological activity or physicochemical properties may utilize this compound in parallel with its non-methylated analog, 2-morpholino-5-(trifluoromethyl)benzylamine . Such studies can elucidate the role of secondary amine methylation in modulating target binding, metabolic stability, or solubility—a common medicinal chemistry optimization strategy. While no published comparative data exist for this specific pair, the structural relationship (ΔMW = 14.02 Da) provides a defined system for controlled SAR experimentation .

Application
Selection Property
Validation Focus
Fragment-based discovery scaffold
Morpholino-CF₃ substitution pattern
SAR elaboration and hit expansion
Benzylamine synthetic intermediate
N-methyl benzylamine handle
Amide coupling and reductive amination compatibility
Analytical reference material
Defined purity and unique identifier set
HPLC/LC-MS method qualification
SAR comparator vs. non-methylated analog
N-methylation structural probe
Binding, stability, and solubility comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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